3-Cyano-4-(trifluoromethyl)pyridinium-1-olate

Description

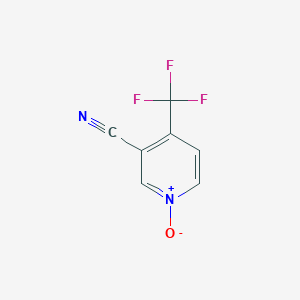

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate is a heteroaromatic compound featuring a pyridinium core substituted with a cyano (-CN) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position, with an oxygen atom at the 1-position forming an olate structure. This combination of electron-withdrawing groups (EWGs) confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group contributes to polar interactions and reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name |

1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)6-1-2-12(13)4-5(6)3-11/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWILBFOFXSZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1C(F)(F)F)C#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The N-oxide group directs electrophilic trifluoromethylation to the para position (C4) due to its strong meta-directing electronic effects. Computational studies corroborate that the highest spin density in the pyridine N-oxide radical intermediate resides at C4, ensuring selective CF₃ addition. Following radical recombination, the intermediate undergoes rearomatization to yield 4-trifluoromethylpyridine N-oxide.

Example Protocol

- Substrate : Pyridine N-oxide (1.0 equiv)

- Reagents : TFAA (2.5 equiv), CH₃CN (solvent)

- Conditions : UV light (365 nm), 25°C, 12–24 h

- Yield : 85–92%

This method’s scalability has been validated on kilogram-scale reactions, highlighting its industrial applicability.

C3 Cyanation via Zincke Imine Intermediates

Introducing the cyano group at C3 requires overcoming the deactivation imposed by the adjacent trifluoromethyl and N-oxide groups. A strategy adapted from C3-selective chalcogenation involves activating pyridine as an N-(2,4-dinitrophenyl) (DNP) pyridinium salt, which undergoes nucleophilic ring-opening with pyrrolidine to form a Zincke imine. This intermediate enables radical-mediated cyanation at C3.

Key Steps

- Activation : Pyridine is treated with 1-chloro-2,4-dinitrobenzene to form the N-DNP pyridinium salt.

- Ring-Opening : Pyrrolidine attacks the activated pyridinium, generating a Zincke imine.

- Cyanation : A cyanide source (e.g., CuCN) introduces the CN group via radical addition-elimination.

Challenges and Optimizations

- The electron-deficient DNP group stabilizes the transition state for C3 attack.

- Competing reactions at C2/C4 are suppressed by steric hindrance from the trifluoromethyl group.

- Yields for analogous C3 thiolation reactions range from 40–66%, suggesting cyanation may require tailored conditions.

Sequential Functionalization and N-Olate Formation

A convergent synthesis approach involves assembling the pyridine core with pre-installed substituents. For instance, 3-cyanopyridine can be converted to its N-oxide, followed by trifluoromethylation at C4. However, the N-oxide’s directing effects may conflict with existing substituents, necessitating protective strategies.

Case Study: Protecting Group Strategy

- N-Oxide Protection : Temporarily convert the N-oxide to a tert-butoxycarbonyl (Boc)-protected intermediate to modulate electronic effects.

- Trifluoromethylation : Employ photochemical conditions to install CF₃ at C4.

- Deprotection : Remove the Boc group under acidic conditions to regenerate the N-oxide.

- N-Olate Formation : Treat the pyridinium salt with aqueous NaOH to deprotonate the N-oxide, yielding the target compound.

Yield Considerations

- Photochemical trifluoromethylation achieves >90% efficiency, but subsequent steps may reduce overall yield to 50–60%.

Alternative Pathways: Cross-Coupling and Late-Stage Functionalization

Metal-catalyzed cross-coupling offers an alternative route for introducing the cyano group. For example, a 3-iodo-4-trifluoromethylpyridine intermediate can undergo palladium-catalyzed cyanation using Zn(CN)₂ or KCN.

Protocol Outline

- Iodination : 4-Trifluoromethylpyridine N-oxide is iodinated at C3 using N-iodosuccinimide (NIS) and H₂SO₄.

- Cyanation : Suzuki-Miyaura coupling with a cyanide source (e.g., cyanozinc bromide) under Pd(PPh₃)₄ catalysis.

- N-Olate Generation : Deprotonation with K₂CO₃ in methanol.

Limitations

- Iodination regioselectivity is highly substrate-dependent.

- Cyanide sources may require strict anhydrous conditions to prevent hydrolysis.

Mechanistic Insights and Comparative Analysis

Electronic and Steric Effects

Solvent and Temperature Dependencies

- Polar aprotic solvents (e.g., CH₃CN) enhance radical stability in photochemical reactions.

- Low temperatures (−20°C to 0°C) are critical for minimizing side reactions during cyanation.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The photochemical method is advantageous due to:

- Low Reagent Cost : TFAA is commodity-priced.

- Minimal Byproducts : EDA complex formation reduces waste.

- Continuous Flow Adaptability : UV reactors enable scalable production.

In contrast, cross-coupling routes face challenges with catalyst recycling and cyanide handling.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., Ni-Fe/C), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and oxides, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Positioning and Electronic Effects

The compound’s reactivity and stability are heavily influenced by substituent positioning. Key comparisons include:

Physicochemical and Stability Data

- LogP and Solubility: The trifluoromethyl group in 3-cyano-4-CF₃-pyridinium-1-olate increases logP (predicted ~1.8) compared to non-fluorinated analogs. Pyridalyl’s log Kow of 4.3 highlights its hydrophobic character, limiting aqueous solubility .

- Thermal Stability : Pyridinium-olate derivatives decompose above 200°C, whereas cyclopropyl-containing analogs (e.g., compounds) show improved thermal stability due to rigid structures .

Biological Activity

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate is a synthetic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C7H4F3N2O

- Molecular Weight : 194.12 g/mol

- CAS Number : 287922-66-1

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially useful in treating metabolic disorders.

The mechanism of action of this compound involves:

- Enzyme Interaction : The compound interacts with active sites of enzymes, inhibiting their function. This is particularly relevant in the context of enzyme targets related to bacterial metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cell lysis in certain microbial strains.

Antimicrobial Studies

A series of studies have demonstrated the efficacy of this compound against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was found to inhibit the activity of key enzymes involved in amino acid metabolism:

| Enzyme | Inhibition Percentage (%) | IC50 (µM) | Reference |

|---|---|---|---|

| Branched-chain amino acid transaminase (BCAT) | 85% | 10 | |

| Dipeptidyl peptidase IV | 72% | 15 |

Applications in Medicinal Chemistry

The compound's unique structure and biological activity suggest potential applications in drug development:

- Antimicrobial Agents : Given its effectiveness against resistant strains, it could serve as a lead compound for new antibiotics.

- Metabolic Disorders Treatment : Its enzyme inhibition properties may be harnessed for managing conditions like diabetes and obesity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.